Benzo[b]fluoranthene-d12
Overview
Description
Benzo[b]fluoranthene-d12 is the deuterium labeled Benzo[b]fluoranthene . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Synthesis Analysis
A series of BN-benzo[b]fluoranthenes have been synthesized through straightforward N-directed borylative cyclization . Their photophysical properties were investigated by the combination of experimental and theoretical studies, revealing significant electronic modifications in comparison with their carbonaceous analogues .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C20D12 . The molecular weight is 264.38 .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a melting point of 163-165 °C (lit.) .Scientific Research Applications
Heterogeneous Reactions and Mutagenicity
Benzo[b]fluoranthene-d12 and related compounds have been studied for their reactions with atmospheric oxidants. One study investigated the heterogeneous reactions of benzo[a]pyrene-d12 (BaP-d12), benzo[k]fluoranthene-d12 (BkF-d12), benzo[ghi]perylene-d12 (BghiP-d12), among others, with NO2, NO3/N2O5, and OH radicals. This study revealed the formation of nitrated-PAHs (NPAHs) and their mutagenicity, suggesting significant environmental and health implications (Jariyasopit et al., 2014).
Environmental Pollutant and Carcinogen
Benzo[b]fluoranthene is identified as a colorless aromatic hydrocarbon formed by incomplete burning of organic matter, found in gasoline exhaust, tobacco smoke, and other sources. It is used only for research purposes and is anticipated to be a human carcinogen (IARC monographs, 2020).
Biodegradation Studies
Research on biodegradation of Benzo[b]fluoranthene (BbF) by microorganisms highlights its environmental impact. Amycolatopsis sp. Ver12 showed potential for degrading BbF, suggesting its application in bioremediation of contaminated environments (Treviño-Trejo et al., 2021).
Metabolic Studies
The metabolism of benzo[b]fluoranthene in rat liver has been investigated, identifying its major metabolites. Understanding the metabolic pathways is crucial for assessing the environmental and health risks of this compound (Amin, LaVoie, & Hecht, 1982).
Cancer Risk Assessment
Studies on polycyclic aromatic hydrocarbons (PAHs), including benzo[b]fluoranthene, focus on their role in increasing cancer risk, with research suggesting guidelines and indicators for exposure assessment (Boström et al., 2002).
Tumorigenic Activity
Research on the tumorigenic activity of benzo[b]fluoranthene in animals provides insights into its potential health risks. Such studies are vital for understanding the complete carcinogenic profile of this compound (LaVoie, Braley, Rice, & Rivenson, 1987).
Spectroscopy and Optical Properties
The optical absorption and emission properties of benzo[k]fluoranthene have been studied for their potential in organic light-emitting diodes (OLEDs), indicating the broader applications of such compounds in technology (Saranya, Kolandaivel, & Senthilkumar, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Benzo[b]fluoranthene-d12 is a deuterium-labeled compound of Benzo[b]fluoranthene
Mode of Action
It’s known that deuterium-labeled compounds are often used as tracers in drug development processes . The presence of deuterium (heavy hydrogen) can potentially affect the pharmacokinetic and metabolic profiles of the parent compound .
Pharmacokinetics
It’s known that the presence of deuterium can potentially affect the pharmacokinetic profile of the parent compound . Deuterium substitution can slow down the metabolic clearance of the compound, potentially enhancing its bioavailability .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is characterized by very low volatility and solubility, and it strongly adsorbs to organic matter . These properties can affect its distribution and bioavailability in the environment. Furthermore, safety data indicates that the compound may be harmful if swallowed and may cause cancer .
Properties
IUPAC Name |
1,2,3,6,7,11,12,13,17,18,19,20-dodecadeuteriopentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12/c1-2-7-14-13(6-1)12-19-16-9-4-3-8-15(16)18-11-5-10-17(14)20(18)19/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOVXSOBNPWTSH-AQZSQYOVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC=C5C4=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C3=C4C(=C(C(=C3[2H])[2H])[2H])C5=C(C(=C(C(=C5C4=C(C2=C1[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584017 | |
Record name | (~2~H_12_)Benzo[e]acephenanthrylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93951-98-5 | |
Record name | Benz[e]acephenanthrylene-d12 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93951-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (~2~H_12_)Benzo[e]acephenanthrylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 93951-98-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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